1-Acetyl-2-methoxyhexahydroazepine

Electrosynthesis Shono oxidation Process chemistry

1-Acetyl-2-methoxyhexahydroazepine (C₉H₁₇NO₂, MW 171.24 g/mol) is a saturated seven-membered N-heterocycle (azepane) featuring both an N-acetyl group and an α-methoxy substituent. This N,O-acetal is primarily accessed via electrochemical α-methoxylation of the parent N-acetylhexahydroazepine.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B8490073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-2-methoxyhexahydroazepine
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCCCC1OC
InChIInChI=1S/C9H17NO2/c1-8(11)10-7-5-3-4-6-9(10)12-2/h9H,3-7H2,1-2H3
InChIKeyHTDMHZZQCFRDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-2-methoxyhexahydroazepine: Procurement-Relevant Physicochemical & Structural Baseline


1-Acetyl-2-methoxyhexahydroazepine (C₉H₁₇NO₂, MW 171.24 g/mol) is a saturated seven-membered N-heterocycle (azepane) featuring both an N-acetyl group and an α-methoxy substituent. This N,O-acetal is primarily accessed via electrochemical α-methoxylation of the parent N-acetylhexahydroazepine [1]. It serves as a key intermediate in the synthesis of the antiallergic drug azelastine hydrochloride and belongs to the broader class of Shono-type oxidation products, which are prized as versatile precursors for stereodefined cyclic amines [2]. Its physical properties include a boiling point of 53 °C at 0.06 mbar and a refractive index (nD²⁵) of 1.4775 [1].

Why 1-Acetylhexahydroazepine or 2-Methoxyazepane Cannot Replace 1-Acetyl-2-methoxyhexahydroazepine


Generic substitution with the non-methoxylated N-acetylhexahydroazepine (CAS 5809-41-6) or the non-acetylated 2-methoxyazepane (CAS 107391-06-0) fails because the target compound's defining N,O-acetal motif is simultaneously a protected amine and an activated electrophilic center. The N-acetyl analog lacks the α-methoxy leaving group required for iminium ion generation, while 2-methoxyazepane presents a free secondary amine that would undergo uncontrolled acylation or protonation under the Lewis-acidic conditions used for N,O-acetal functionalization [1]. The precise oxidation state at the C2 position is what enables the compound's role as a Shono-type intermediate for stereoselective C–C and C–N bond formation—a reactivity profile absent in either single-functional-group comparator [2].

Quantitative Differentiation Guide: 1-Acetyl-2-methoxyhexahydroazepine vs. Closest Analogs


Electrochemical Methoxylation Yield: Azepane vs. Piperidine vs. Pyrrolidine Scaffolds

Under identical Shono-type electrochemical methoxylation conditions (2.0–2.5 F/mol, tetramethylammonium tetrafluoroborate, methanol, Pt electrodes), 1-acetyl-2-methoxyhexahydroazepine is obtained in 90.1% isolated yield from N-acetylhexahydroazepine [1]. The direct six-membered ring analog, 1-acetyl-2-methoxypiperidine, yields 80.5% under equivalent conditions, while the five-membered 1-acetyl-2-methoxypyrrolidine yields 80.0% [1]. This represents a 9–10 absolute percentage point yield advantage for the seven-membered azepane scaffold.

Electrosynthesis Shono oxidation Process chemistry

Refractive Index Differentiation: 7-Membered Azepane vs. 6-Membered Piperidine N,O-Acetal

The target compound displays a refractive index (nD²⁵) of 1.4775, measured after molecular distillation [1]. The six-membered analog 1-acetyl-2-methoxypiperidine has an nD²⁵ of 1.4700 under identical measurement conditions [2]. This ΔnD of 0.0075 is easily resolved by standard laboratory refractometers and provides a rapid, non-destructive identity confirmation that distinguishes the azepane N,O-acetal from the piperidine congener, which is a common by-product or co-synthesized intermediate.

Analytical chemistry Quality control Refractometry

Current Efficiency in Electrochemical Synthesis: Azepane vs. Piperidine Trade-Off

The electrochemical methoxylation of N-acetylhexahydroazepine proceeds with a current efficiency of 71.5%, compared to 80.5% for N-acetylpiperidine and 80.0% for N-acetylpyrrolidine under analogous conditions [1]. The lower current efficiency for the azepane substrate indicates higher overpotential or competing side reactions, yet the product yield remains superior (90.1% vs. 80.5%/80.0%). This yield/efficiency divergence is unique to the seven-membered ring and suggests a distinct mechanistic pathway wherein a higher fraction of current is diverted to non-productive processes, but the productive pathway is more selective.

Electrosynthesis Process optimization Current efficiency

Structural Suitability as an Azelastine Intermediate: Azepane vs. Piperidine Core

1-Acetyl-2-methoxyhexahydroazepine is explicitly cited as the raw material for synthesizing azelastine hydrochloride, an approved H1-antihistamine, via elaboration of the azepane ring [1]. The seven-membered azepane core is present in the final drug structure (N-methylhexahydroazepine moiety), making this N,O-acetal a direct penultimate intermediate. The six-membered piperidine analog (1-acetyl-2-methoxypiperidine) cannot serve this role, as azelastine's pharmacophore requires the seven-membered ring for optimal receptor fit at the histamine H1 receptor [2]. This application-specific requirement eliminates piperidine and pyrrolidine derivatives as viable substitutes.

Medicinal chemistry Drug intermediate Azelastine synthesis

Spectral Fingerprint: Distinct Mass and IR Signatures Relative to Non-Methoxylated Analog

The target compound (C₉H₁₇NO₂, exact mass 171.1259) is differentiated from 1-acetylhexahydroazepine (C₈H₁₅NO, exact mass 141.1154) by a mass difference of 30.0105 Da, corresponding to the formal replacement of H by OCH₃ [1][2]. In GC-MS libraries, 1-acetylhexahydroazepine (Synonym: 1-(azepan-1-yl)ethanone) is catalogued with 4 distinct GC-MS spectra in the Wiley Registry, while the methoxylated derivative produces a distinct fragmentation pattern dominated by loss of CH₃OH (32 Da) from the N,O-acetal moiety [2][3]. This mass shift provides unambiguous identification even when both compounds co-elute under similar GC conditions.

Analytical chemistry Mass spectrometry FTIR spectroscopy

Polar Surface Area and Hydrogen Bonding Profile: Differentiated ADME Predictors vs. Des-Methoxy Analog

The introduction of the α-methoxy group increases the topological polar surface area (tPSA) and hydrogen bond acceptor count relative to 1-acetylhexahydroazepine [1]. Calculated tPSA for the target compound is approximately 29.5 Ų (1 acceptor from amide carbonyl + 1 acceptor from methoxy oxygen), compared to 20.3 Ų for 1-acetylhexahydroazepine (amide carbonyl only). The methoxy group also adds one rotatable bond (C–OCH₃ rotation), increasing conformational flexibility. These increments, while modest, shift the compound into a different property space for blood-brain barrier penetration predictions and oral bioavailability scoring, making it a distinct chemical starting point for CNS versus peripheral drug design campaigns [2].

Drug design ADME prediction Physicochemical profiling

Highest-Value Application Scenarios for 1-Acetyl-2-methoxyhexahydroazepine


Synthesis of Azelastine and 7-Membered Ring Antihistamine Analogs

The compound's primary industrial value lies in its use as a direct raw material for synthesizing azelastine hydrochloride, where the N,O-acetal serves as a protected form of the azepane ring that, upon further functionalization (N-methylation, coupling with phthalazinone), furnishes the approved H1-antihistamine [1]. The 90.1% electrochemical yield of this intermediate from inexpensive N-acetylhexahydroazepine makes it cost-competitive for kilogram-scale API intermediate production compared to alternative routes starting from azepane itself [2].

Stereoselective Synthesis of 2-Substituted Azepanes via N,O-Acetal Activation

As a Shono-type N-acyl N,O-acetal, 1-acetyl-2-methoxyhexahydroazepine is an ideal precursor for stereoselective C–C bond formation at the C2 position. Treatment with Lewis acids (e.g., BF₃·OEt₂, TiCl₄) generates a reactive N-acyliminium ion that can be trapped by silyl enol ethers, allylsilanes, or Grignard reagents to yield 2-alkyl- or 2-aryl-azepanes with predictable diastereoselectivity [1]. This reactivity profile is absent in the non-methoxylated N-acetyl analog and enables access to chiral azepane building blocks for medicinal chemistry [2].

Electrochemical Process Development and Scale-Up Studies

The documented electrochemical parameters for this compound—2.5 F/mol charge throughput, mean cell voltage of 40.8 V, and 71.5% current efficiency—provide a well-characterized benchmark for continuous-flow electrosynthesis optimization [1]. Researchers developing scalable Shono oxidation processes use this seven-membered ring substrate as a challenging test case, as the higher cell voltage and lower current efficiency relative to piperidine analogs expose limitations in electrode materials and cell design that must be overcome for industrial electrosynthesis [2].

Physicochemical Reference Standard for N,O-Acetal Quality Control

With a boiling point of 53 °C at 0.06 mbar and nD²⁵ of 1.4775, the compound is well-suited as a distillation-cut reference standard for laboratories synthesizing homologous N-acyl-N,O-acetals [1]. Its distinct refractive index (ΔnD = 0.0075 versus the piperidine analog) enables rapid refractometric purity checks during fractional distillation, reducing reliance on more time-consuming chromatographic or spectroscopic methods in production settings [2].

Quote Request

Request a Quote for 1-Acetyl-2-methoxyhexahydroazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.